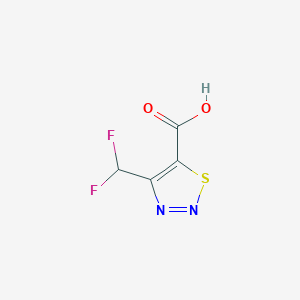
4-(Difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of the difluoromethyl group imparts unique physicochemical properties to the molecule, making it a valuable entity in medicinal chemistry, agrochemicals, and material science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid typically involves the introduction of the difluoromethyl group into the thiadiazole ring. One common method is the reaction of thiadiazole derivatives with difluoromethylating agents under controlled conditions. For instance, the use of ClCF₂H in the presence of a base can facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of bench-stable crystalline solids like XtalFluor-M® has streamlined the process, allowing for efficient large-scale production .
化学反应分析
Types of Reactions: 4-(Difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the difluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives .
科学研究应用
4-(Difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique properties make it a valuable probe in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties
作用机制
The mechanism of action of 4-(Difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds, enhancing the compound’s binding affinity to proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various physiological effects .
相似化合物的比较
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Difluoromethylated pyrazoline, pyrrole, and thiophene derivatives
Comparison: 4-(Difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid stands out due to its unique thiadiazole ring structure, which imparts distinct electronic and steric properties. Compared to similar compounds, it often exhibits higher stability and reactivity, making it a preferred choice in various applications .
属性
分子式 |
C4H2F2N2O2S |
|---|---|
分子量 |
180.14 g/mol |
IUPAC 名称 |
4-(difluoromethyl)thiadiazole-5-carboxylic acid |
InChI |
InChI=1S/C4H2F2N2O2S/c5-3(6)1-2(4(9)10)11-8-7-1/h3H,(H,9,10) |
InChI 键 |
IYMIKDOJHKABJI-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(SN=N1)C(=O)O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate](/img/structure/B13484167.png)
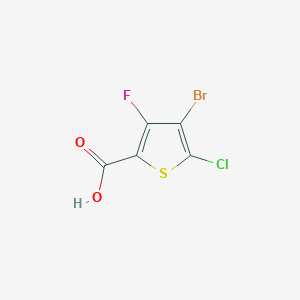
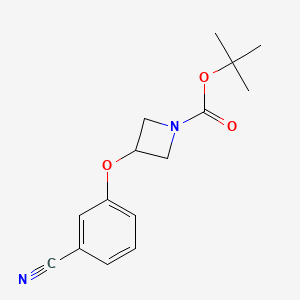
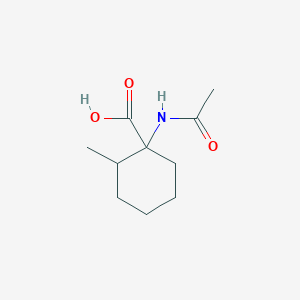
![1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine](/img/structure/B13484177.png)
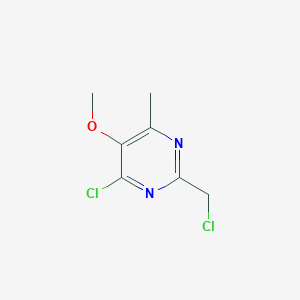
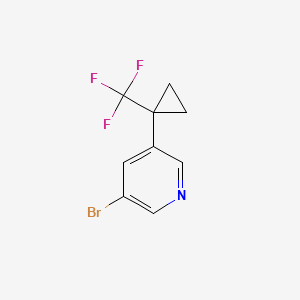
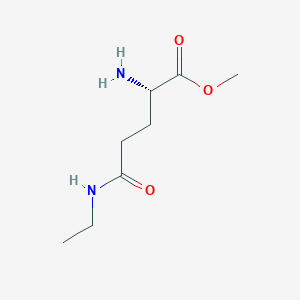
![tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate](/img/structure/B13484197.png)
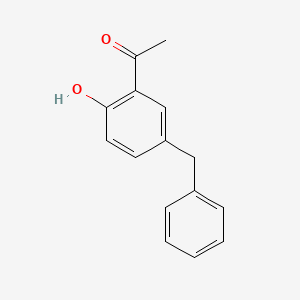

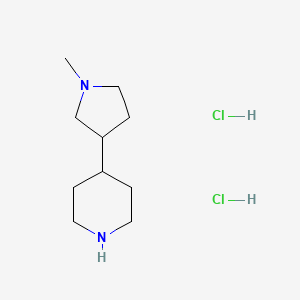
![(6-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B13484215.png)
![Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13484220.png)
